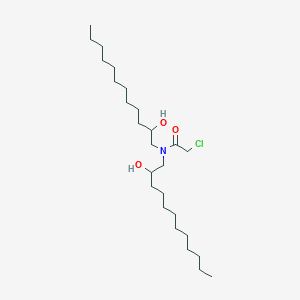
2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of phenytoin, a well-known anticonvulsant drug
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide typically involves the reaction of 2,5-dioxo-4,4-diphenylimidazolidine-1-carboxylic acid with various reagents. One common method involves reacting the carboxylic acid with methyl ester of different amino acids and substituted benzhydrols in pyridine, using N,N dicyclohexyl carbodiimide (DCC) as a coupling agent . The reaction conditions often include room temperature and the use of ethanol or methanol as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: It has been evaluated for its potential use in treating neurological disorders such as epilepsy.
Wirkmechanismus
The mechanism of action of 2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain ion channels and receptors, leading to its anticonvulsant effects . The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: A well-known anticonvulsant drug with a similar structure.
Hydantoin Derivatives: Compounds with similar core structures but different substituents.
Benzimidazole Derivatives: Compounds with related biological activities and structural similarities.
Uniqueness
2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide stands out due to its specific structural features and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
62868-10-4 |
|---|---|
Molekularformel |
C16H13N3O3 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2,5-dioxo-4,4-diphenylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c17-14(21)19-13(20)16(18-15(19)22,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,17,21)(H,18,22) |
InChI-Schlüssel |
RMXNAKZEQQXNMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C(=O)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)

![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)
![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)





![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
